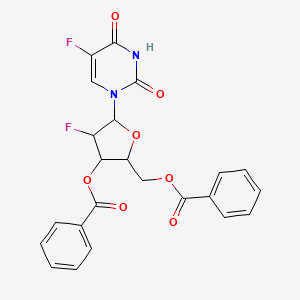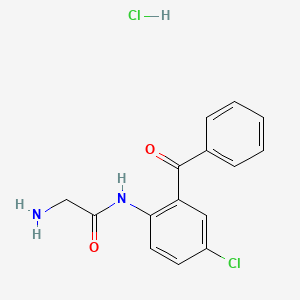
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyphenyl group, a methyl group, and a morpholinyl group attached to a propanone backbone
Preparation Methods
The synthesis of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate product. This intermediate is then subjected to further reactions, including methylation and oxidation, to yield the final compound. Industrial production methods may involve optimized reaction conditions and the use of advanced catalytic systems to enhance yield and purity .
Chemical Reactions Analysis
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form larger, more complex molecules
Scientific Research Applications
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- can be compared with other similar compounds, such as:
1-Propanone, 1-(4-methoxyphenyl)-3-(4-morpholinyl)-: This compound has a similar structure but differs in the position of the morpholinyl group.
1-Propanone, 1-(4-methoxyphenyl)-2-phenyl-: This compound lacks the morpholinyl group, which can significantly alter its chemical and biological properties.
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-: This compound lacks the morpholinyl group, making it less versatile in certain chemical reactions
Properties
CAS No. |
93216-90-1 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-2-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO3/c1-15(2,16-8-10-19-11-9-16)14(17)12-4-6-13(18-3)7-5-12/h4-7H,8-11H2,1-3H3 |
InChI Key |
LYTGSAGFBXXLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)OC)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


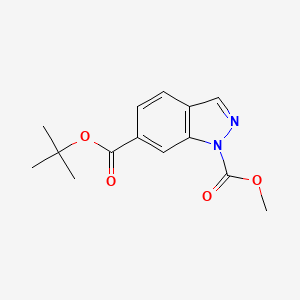
![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12098761.png)
amine](/img/structure/B12098762.png)

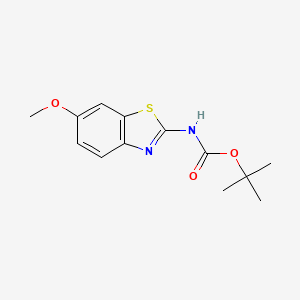

amine](/img/structure/B12098798.png)
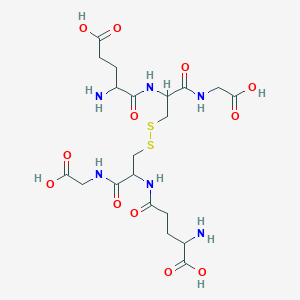
![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)


